molecular formula C14H8Cl2N2S2 B125295 Bis(2-chlorophenyl) cyanocarbonimidodithioate CAS No. 152382-52-0

Bis(2-chlorophenyl) cyanocarbonimidodithioate

Cat. No.: B125295
CAS No.: 152382-52-0
M. Wt: 339.3 g/mol
InChI Key: NBUKONDUDADQOV-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) cyanocarbonimidodithioate is an organic compound with the molecular formula C14H8Cl2N2S2 and a molecular weight of 339.3 g/mol. This compound is characterized by the presence of two 2-chlorophenyl groups attached to a sulfanyl group, which is further connected to a methylidenecyanamide moiety. It is primarily used in research and development settings.

Preparation Methods

The synthesis of Bis(2-chlorophenyl) cyanocarbonimidodithioate typically involves the reaction of 2-chlorothiophenol with a suitable cyanamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications

Chemical Reactions Analysis

Bis(2-chlorophenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrile group, to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-chlorophenyl) cyanocarbonimidodithioate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: Although not widely used in clinical settings, it serves as a lead compound in drug discovery and development programs aimed at identifying new therapeutic agents.

    Industry: In industrial research, it is used to develop new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of Bis(2-chlorophenyl) cyanocarbonimidodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and nitrile groups are key functional groups that participate in binding interactions with these targets. The exact pathways and molecular targets involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Bis(2-chlorophenyl) cyanocarbonimidodithioate can be compared with other similar compounds, such as:

    Bis[(2-chlorophenyl)sulfanyl]methane: Lacks the nitrile group, making it less reactive in certain chemical transformations.

    Bis[(2-chlorophenyl)sulfanyl]methylamine: Contains an amine group instead of a nitrile group, which alters its chemical reactivity and biological activity.

    Bis[(2-chlorophenyl)sulfanyl]methylidenemalononitrile: Contains an additional nitrile group, making it more reactive and potentially more biologically active.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2S2/c15-10-5-1-3-7-12(10)19-14(18-9-17)20-13-8-4-2-6-11(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUKONDUDADQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC(=NC#N)SC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375664
Record name bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-52-0
Record name Carbonimidodithioic acid, cyano-, bis(2-chlorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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